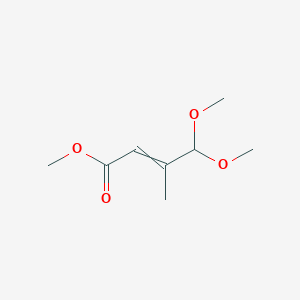
Methyl 4,4-dimethoxy-3-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4-dimethoxy-3-methylbut-2-enoate is an organic compound with the molecular formula C8H14O4. It is an ester derived from 4,4-dimethoxy-3-methylbut-2-enoic acid. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-dimethoxy-3-methylbut-2-enoate can be synthesized through the electrochemical ring-opening of furan-2-carboxylic acid in the presence of methanol, using a graphite electrode . This method involves the use of specific reaction conditions to achieve the desired product.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced equipment and techniques to control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4-dimethoxy-3-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 4,4-dimethoxy-3-methylbut-2-enoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 4,4-dimethoxy-3-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-2-butenoate
- Methyl 4,4-dimethoxybutyrate
- Methyl 3,3-dimethoxypropionate
Uniqueness
Methyl 4,4-dimethoxy-3-methylbut-2-enoate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
78816-19-0 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 4,4-dimethoxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C8H14O4/c1-6(5-7(9)10-2)8(11-3)12-4/h5,8H,1-4H3 |
InChI Key |
XFJWNTZBOUURFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



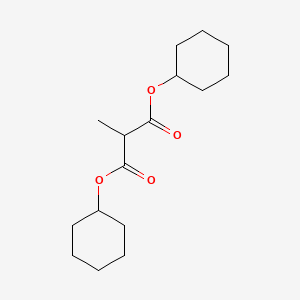
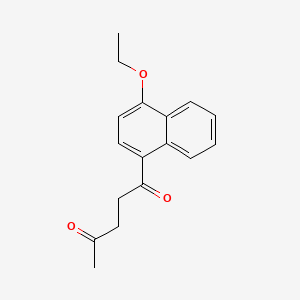
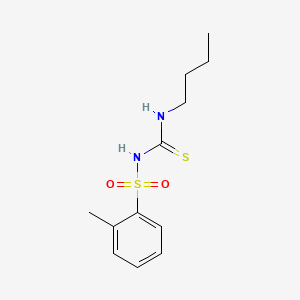

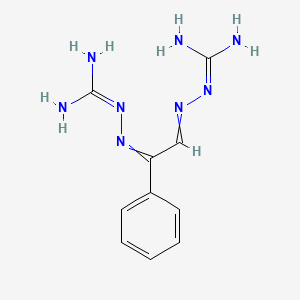
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
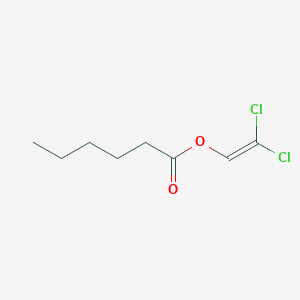
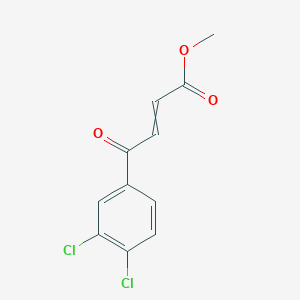
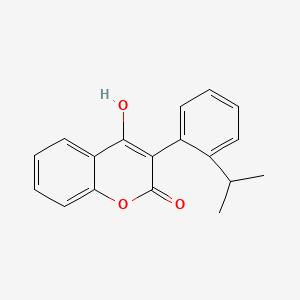
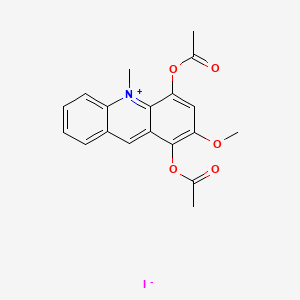
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)


